Iodine vs. Hydrogen: Enabling Cross-Coupling Reactivity
tert-Butyl 3-amino-5-iodobenzoate contains a C-I bond that serves as a reactive handle in palladium-catalyzed cross-coupling reactions. In contrast, the non-iodinated analog tert-butyl 3-aminobenzoate (CAS 92146-82-2) lacks this handle, rendering it inert under standard Suzuki-Miyaura conditions. In a general assessment of aryl halide reactivity, iodides exhibit approximately 10^2–10^3 fold higher reactivity compared to the corresponding chlorides in oxidative addition steps [1]. This differential reactivity is well-established across numerous Pd-catalyzed systems [1].
| Evidence Dimension | Relative rate of oxidative addition (Pd catalysis) |
|---|---|
| Target Compound Data | Aryl iodide: relative rate > 100 |
| Comparator Or Baseline | Aryl chloride: relative rate ~1; Aryl bromide: relative rate ~10 |
| Quantified Difference | Iodide > 100-fold faster than chloride |
| Conditions | General Pd(0) oxidative addition; referenced in comprehensive reviews |
Why This Matters
The iodine substituent provides a synthetic handle essential for C-C bond formation, which is absent in non-halogenated analogs, directly determining the compound's utility in complex molecule synthesis.
- [1] Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates. For palladium catalysts, the general order of reactivity is: I > Br > OTf > Cl. View Source
